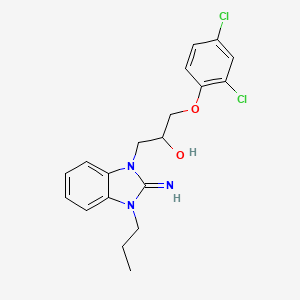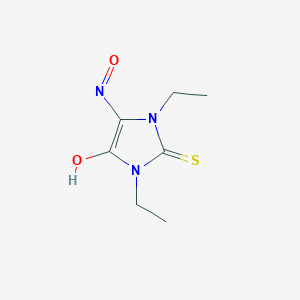![molecular formula C28H24N4O5 B11602491 (2E)-N-[(E)-(1,3-benzoxazol-2-ylamino){[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}methylidene]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11602491.png)
(2E)-N-[(E)-(1,3-benzoxazol-2-ylamino){[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}methylidene]-3-(4-methoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2E)-N-[(E)-(1,3-benzoxazol-2-ylamino){[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}methylidene]-3-(4-methoxyphenyl)prop-2-enamide is a complex organic molecule characterized by its unique structure, which includes benzoxazole and methoxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[(E)-(1,3-benzoxazol-2-ylamino){[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}methylidene]-3-(4-methoxyphenyl)prop-2-enamide typically involves multiple steps, starting with the preparation of the benzoxazole and methoxyphenyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the coupling and purification processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to changes in the compound’s structure.
Substitution: The replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to bind to specific targets can be leveraged for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its interactions with biological targets may lead to the development of new treatments for various diseases.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of (2E)-N-[(E)-(1,3-benzoxazol-2-ylamino){[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}methylidene]-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with molecular targets, such as enzymes or receptors. These interactions can modulate specific pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
tert-Butyl carbamate: Another compound with comparable reactivity and applications.
Uniqueness
What sets (2E)-N-[(E)-(1,3-benzoxazol-2-ylamino){[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}methylidene]-3-(4-methoxyphenyl)prop-2-enamide apart is its unique combination of benzoxazole and methoxyphenyl groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Eigenschaften
Molekularformel |
C28H24N4O5 |
|---|---|
Molekulargewicht |
496.5 g/mol |
IUPAC-Name |
(E)-N-[N'-(1,3-benzoxazol-2-yl)-N-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]carbamimidoyl]-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C28H24N4O5/c1-35-21-13-7-19(8-14-21)11-17-25(33)30-27(32-28-29-23-5-3-4-6-24(23)37-28)31-26(34)18-12-20-9-15-22(36-2)16-10-20/h3-18H,1-2H3,(H2,29,30,31,32,33,34)/b17-11+,18-12+ |
InChI-Schlüssel |
IGFIELRQHRXRLB-JYFOCSDGSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC(=NC2=NC3=CC=CC=C3O2)NC(=O)/C=C/C4=CC=C(C=C4)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC(=NC2=NC3=CC=CC=C3O2)NC(=O)C=CC4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11602408.png)
![2-[1-(4-fluorophenyl)-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11602410.png)
![5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11602426.png)

![ethyl 1-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-3-carboxylate](/img/structure/B11602450.png)
![12-ethyl-7,12-dimethyl-3-sulfanylidene-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),5,10(15)-trien-8-one](/img/structure/B11602455.png)
![2-{(3Z)-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11602456.png)
![(5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11602462.png)

![ethyl 2-methyl-4-[(4-methylphenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B11602478.png)
![3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11602479.png)
![3'-Ethyl 5'-methyl 2'-amino-1-(2-amino-2-oxoethyl)-6'-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11602485.png)
![3-(4-methoxybenzyl)-7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11602486.png)
![methyl 4-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11602487.png)
